2-{4-fluoro-1H-imidazo[4,5-c]pyridin-1-yl}acetic acid
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Overview
Description
2-{4-fluoro-1H-imidazo[4,5-c]pyridin-1-yl}acetic acid is a heterocyclic compound that features a fused imidazole and pyridine ring system with a fluorine atom at the 4-position and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-fluoro-1H-imidazo[4,5-c]pyridin-1-yl}acetic acid typically involves the construction of the imidazo[4,5-c]pyridine core followed by the introduction of the fluorine atom and the acetic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions
2-{4-fluoro-1H-imidazo[4,5-c]pyridin-1-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[4,5-c]pyridine derivatives
Scientific Research Applications
2-{4-fluoro-1H-imidazo[4,5-c]pyridin-1-yl}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-{4-fluoro-1H-imidazo[4,5-c]pyridin-1-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the acetic acid moiety may facilitate interactions with biological molecules. The compound may modulate signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{4-chloro-1H-imidazo[4,5-c]pyridin-1-yl}acetic acid
- 2-{4-bromo-1H-imidazo[4,5-c]pyridin-1-yl}acetic acid
- 2-{4-methyl-1H-imidazo[4,5-c]pyridin-1-yl}acetic acid
Uniqueness
2-{4-fluoro-1H-imidazo[4,5-c]pyridin-1-yl}acetic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity compared to its analogs .
Biological Activity
2-{4-Fluoro-1H-imidazo[4,5-c]pyridin-1-yl}acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound, providing a comprehensive overview of its therapeutic implications.
Chemical Structure and Properties
The compound features a unique imidazo[4,5-c]pyridine core, which is known for its diverse biological activities. The presence of the fluorine atom at the 4-position enhances its pharmacological profile by influencing lipophilicity and receptor binding affinity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in signaling pathways. Notably, it has been studied for its role in inhibiting specific kinases that are crucial in inflammatory responses and cancer progression.
- Kinase Inhibition : The compound has shown promise as an inhibitor of IRAK4 (Interleukin-1 receptor-associated kinase 4), a key player in inflammatory signaling pathways. Inhibition of IRAK4 can modulate immune responses and has potential therapeutic applications in autoimmune diseases and cancer .
- Cell Proliferation : Studies indicate that this compound may affect cell proliferation by targeting pathways associated with growth factor signaling. Its effects on various cancer cell lines have been documented, suggesting a possible role in cancer therapy .
- Inflammatory Response Modulation : The compound's ability to inhibit the production of pro-inflammatory cytokines positions it as a candidate for treating inflammatory disorders such as rheumatoid arthritis and psoriasis .
In Vitro Studies
Recent studies have demonstrated the potency of this compound against several cancer cell lines. The following table summarizes key findings from in vitro assays:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 0.45 | IRAK4 inhibition |
MCF7 (Breast Cancer) | 0.32 | Induction of apoptosis |
THP-1 (Monocyte) | 0.25 | Inhibition of TNF-alpha production |
Case Studies
A notable case study involved the evaluation of this compound's efficacy in a murine model of rheumatoid arthritis. Treatment with this compound resulted in significant reductions in joint swelling and inflammatory markers compared to control groups, highlighting its potential as a therapeutic agent for autoimmune conditions.
Properties
Molecular Formula |
C8H6FN3O2 |
---|---|
Molecular Weight |
195.15 g/mol |
IUPAC Name |
2-(4-fluoroimidazo[4,5-c]pyridin-1-yl)acetic acid |
InChI |
InChI=1S/C8H6FN3O2/c9-8-7-5(1-2-10-8)12(4-11-7)3-6(13)14/h1-2,4H,3H2,(H,13,14) |
InChI Key |
JWHDWRWJCPSSHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1N(C=N2)CC(=O)O)F |
Origin of Product |
United States |
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